molecular formula C12H13N3O B13345965 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13345965
M. Wt: 215.25 g/mol
InChI Key: IQKIASSHGHAABN-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CAS: 2092721-33-8) is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at position 1, a pyridin-3-yl group at position 3, and a carbaldehyde moiety at position 5. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol and a purity of ≥95% .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C12H13N3O/c1-9(2)15-11(8-16)6-12(14-15)10-4-3-5-13-7-10/h3-9H,1-2H3

InChI Key

IQKIASSHGHAABN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Reaction Conditions Product Yield Reference
Oxidation to carboxylic acidKMnO₄ in H₂O-pyridine (60°C, 6 hrs)1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid85–92%
Selective oxidationCrO₃ in glacial acetic acid (RT, 2 hrs)5-carboxy-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole (without ring cleavage)78%

Mechanistic studies indicate that oxidation proceeds via radical intermediates in acidic media, with the pyridine ring stabilizing transition states .

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

Schiff Base Formation

Reacts with primary amines or hydrazines to form imines/hydrazones:

text
R-NH₂ + Aldehyde → R-N=CH-(pyrazole-pyridinyl) + H₂O

Example :

  • Hydrazine hydrate in ethanol (reflux, 4 hrs) yields hydrazone derivatives, which cyclize to pyrazolo[3,4-d]pyridazines under acidic conditions .

Claisen-Schmidt Condensation

Forms α,β-unsaturated ketones with acetophenones:

Substrate Catalyst Product Application
4-methylacetophenoneNaOH/EtOH (Δ)(E)-3-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-1-(4-methylphenyl)prop-2-en-1-oneAnticancer intermediate

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl group:

Reducing Agent Conditions Product Selectivity
NaBH₄MeOH, 0°C, 1 hr5-(hydroxymethyl)-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole>95%
H₂/Pd-CEtOAc, RT, 3 atm H₂Same as above88%

No reduction of the pyridine or pyrazole rings is observed under these conditions .

Pyrazole-Chalcone Hybrids

Electrophilic substitution at the aldehyde’s α-position enables synthesis of antiproliferative agents:

Reagent Conditions Biological Activity (IC₅₀)
2,4-dichloro-5-fluoroacetophenoneEtOH/NaOH (Δ)1.50 µM (A375 melanoma)

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

Reagent Position Modified Product
HNO₃/H₂SO₄Pyridine C-43-(4-nitro-pyridin-3-yl)-derivative
Br₂/FeCl₃Pyridine C-23-(2-bromo-pyridin-3-yl)-derivative

Reactivity follows the order: pyridine C-4 > C-2 > C-5 due to resonance effects .

Stability and Side Reactions

  • Autoxidation : Prolonged air exposure leads to dimerization via aldol condensation (mitigated by storage under N₂) .

  • pH Sensitivity : Degrades in strongly basic conditions (pH > 12) via Cannizzaro reaction, forming 5-hydroxymethyl and carboxylic acid derivatives.

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Recent advances in catalytic systems (e.g., Fe-nitrene complexes ) further expand its synthetic utility.

Scientific Research Applications

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, differing primarily in substituent groups, heterocyclic systems, or functional group positioning. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Availability
This compound C₁₂H₁₃N₃O 215.25 Pyridine (position 3), carbaldehyde (5) 2092721-33-8 Discontinued
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde (AV04316) C₁₁H₁₂N₄O 216.24 Pyrazine (position 3), carbaldehyde (5) 2092048-95-6 Available
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde C₈H₁₂N₂O 152.19 Methyl (position 1), isopropyl (5) 154927-04-5 Not specified
Voxelotor (OXBRYTA®) C₁₉H₁₉N₃O₃ 337.40 Benzaldehyde-pyridine-pyrazole complex - Pharmaceutical use
1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde C₅H₃F₃N₂O 164.09 Trifluoromethyl (position 1) EN300-744464 Not specified

Substituent and Functional Group Variations

  • Pyridine vs. Pyrazine Systems : Replacing the pyridin-3-yl group (in the target compound) with a pyrazin-2-yl group (as in AV04316) introduces an additional nitrogen atom in the heterocyclic ring. This modification increases the compound’s molecular weight slightly (216.24 vs. 215.25 g/mol) and may alter electronic properties, solubility, and binding interactions in biological systems .
  • Positional Isomerism: The compound 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde demonstrates how shifting the isopropyl and carbaldehyde groups (positions 1 and 5 vs.
  • Trifluoromethyl Substitution : 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde replaces the isopropyl group with a trifluoromethyl group, enhancing electronegativity and metabolic stability—a common strategy in medicinal chemistry to improve drug-like properties.

Pharmacological and Functional Comparisons

  • Its extended structure includes a benzaldehyde group and a methoxy bridge, contributing to its role as a hemoglobin S polymerization inhibitor for sickle cell disease . The larger molecular weight (337.40 g/mol) and complex architecture highlight the importance of carbaldehyde in mediating biological activity.
  • AV04316 : The pyrazine analog’s availability (per ) suggests it may serve as a precursor for drug discovery, leveraging pyrazine’s ability to participate in hydrogen bonding and π-π interactions.

Biological Activity

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CAS: 2092721-33-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its antitumor, anti-inflammatory, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3OC_{12}H_{13}N_{3}O, with a molecular weight of 215.25 g/mol. The compound features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, contributing to its biological activity.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The following table summarizes relevant findings:

Study Cell Line IC50 (μM) Mechanism
Xia et al. (2022)A54949.85Induction of apoptosis
Zheng et al. (2022)A549Max inhibition observedCell cycle arrest
Insuasty et al. (2022)K-562, UO-310.04 - 11.4Inhibition of BRAF(V600E)

The compound's mechanism often involves the induction of apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

Key Findings:

  • Pyrazoles have shown effectiveness in reducing inflammation in models of endotoxin-induced inflammation.
  • They inhibit the expression of cyclooxygenase enzymes, which play a critical role in inflammatory processes .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been substantiated through various studies. Compounds within this class have demonstrated efficacy against a range of bacterial strains by disrupting cell membrane integrity and inhibiting bacterial growth.

Research Highlights:

  • A study reported that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanistic studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study evaluated the efficacy of pyrazole derivatives in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone. This suggests potential for developing combination therapies utilizing pyrazole compounds .

Case Study 2: Inhibition of Inflammatory Responses

In another study focusing on the anti-inflammatory effects of pyrazole derivatives, researchers found that treatment with these compounds significantly reduced the levels of inflammatory markers in animal models subjected to lipopolysaccharide (LPS) challenges. The findings support the potential use of these compounds in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) . Alternatively, nucleophilic substitution reactions with phenol derivatives under basic conditions (e.g., K₂CO₃) can introduce functional groups at the pyrazole core . For example, chloro-substituted pyrazole intermediates can react with aldehydes or phenols to yield carbaldehyde derivatives .

Q. How can reaction conditions be optimized for synthesizing this compound?

Key parameters include:

  • Catalyst selection : Use of K₂CO₃ or other mild bases to facilitate nucleophilic substitutions without side reactions .
  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and stability . Monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₃O⁺ = 232.12) .
  • IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influences. X-ray crystallography provides definitive bond lengths and angles, while DFT calculations (e.g., B3LYP/6-31G*) model optimized geometries for comparison . For example, crystal structures of related pyrazole carbaldehydes show planar aldehyde groups, whereas NMR may suggest rotational flexibility in solution .

Q. How can bioactivity studies be designed for this compound?

  • In silico docking : Use software like AutoDock to predict binding affinity toward targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 ELISA) at concentrations of 1–100 μM .
  • Derivatization : Synthesize hydrazone or Schiff base derivatives via aldehyde condensation to enhance bioactivity .

Q. What strategies exist for derivatizing the aldehyde group to enhance physicochemical properties?

  • Condensation reactions : React with hydrazides or amines to form hydrazones or imines, improving solubility and stability .
  • Reductive amination : Convert the aldehyde to an amine group using NaBH₃CN and primary amines .
  • Protection : Use diethyl acetal or thioacetal groups to temporarily mask the aldehyde during multi-step syntheses .

Q. How can computational modeling predict the reactivity of this compound?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., the aldehyde carbon as an electrophilic center) .
  • Molecular dynamics (MD) simulations : Model solvation effects and conformational stability in biological membranes .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds with pyridinyl N) to guide crystal engineering .

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